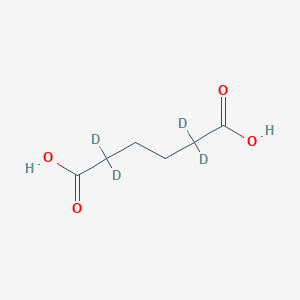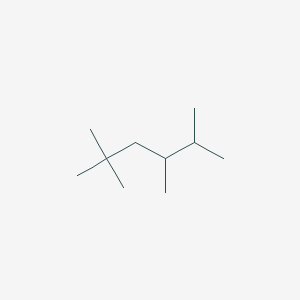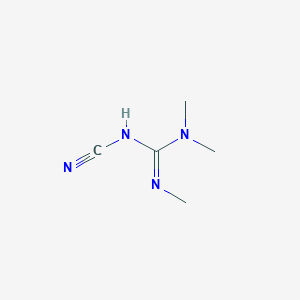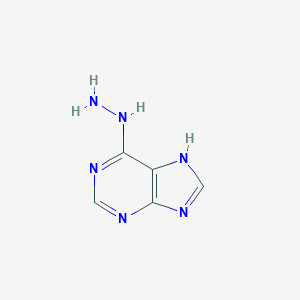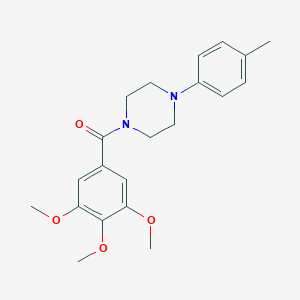
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained attention for its potential use in scientific research.
Mecanismo De Acción
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine's mechanism of action is thought to involve the activation of the 5-HT1A and 5-HT2A receptors, leading to an increase in serotonin release. This results in a range of effects on the central nervous system, including changes in mood, perception, and behavior.
Efectos Bioquímicos Y Fisiológicos
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to induce changes in behavior, including alterations in locomotor activity, anxiety-like behavior, and social interaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its relatively low cost and ease of synthesis. It can also be easily administered to animals via injection or oral gavage. However, one limitation is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Another area of interest is its potential use as a tool for studying the role of serotonin in various physiological and pathological processes. Additionally, further research is needed to fully understand the long-term effects of 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on the central nervous system.
Métodos De Síntesis
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized by reacting p-toluidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine to form 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis process is relatively simple and can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in scientific research to study its mechanism of action and its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.
Propiedades
Número CAS |
17766-75-5 |
|---|---|
Nombre del producto |
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
[4-(4-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-7-17(8-6-15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3 |
Clave InChI |
PPZFNVKWQORGGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Otros números CAS |
17766-75-5 |
Sinónimos |
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



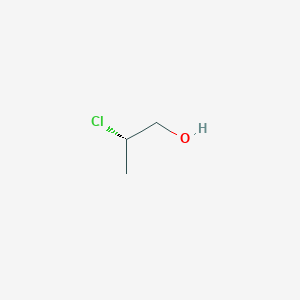
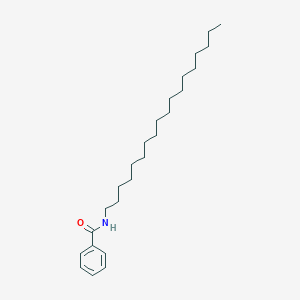
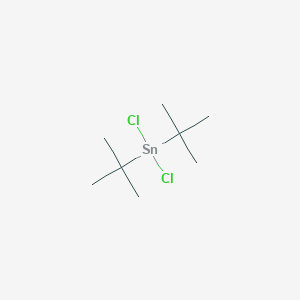
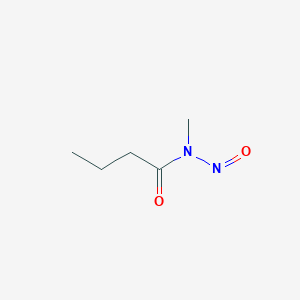
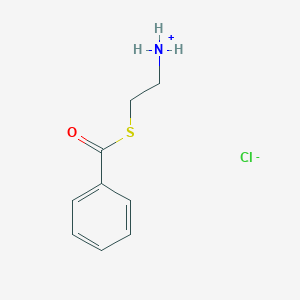
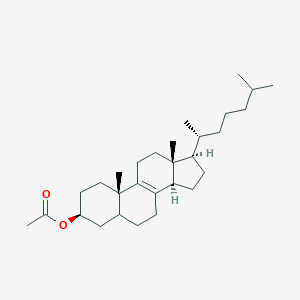
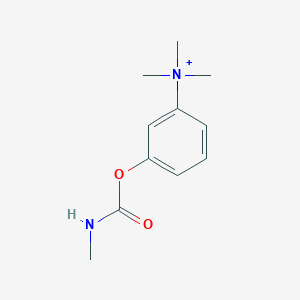
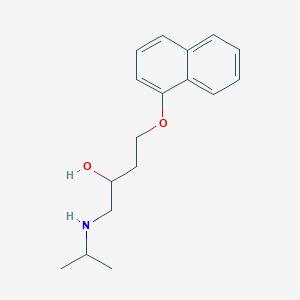
![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)

